molecular formula C15H22N4O6 B3229468 tert-Butyl 4-(3-(methoxycarbonyl)-4-nitro-1h-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1287670-36-3

tert-Butyl 4-(3-(methoxycarbonyl)-4-nitro-1h-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No. B3229468
M. Wt: 354.36 g/mol
InChI Key: OEUUDXBMYINAQM-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of piperidine, which is a common structure found in many pharmaceuticals and other biologically active compounds. The presence of the nitro group (-NO2) and the methoxycarbonyl group (-CO2CH3) suggest that it may have interesting reactivity.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the nitro and methoxycarbonyl groups, and the protection of the carboxylate group with the tert-butyl group. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired order of reactions.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D structure of the molecule.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitro group, which is electron-withdrawing and can participate in a variety of chemical reactions. The methoxycarbonyl group is also reactive and can undergo reactions such as ester hydrolysis.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro and methoxycarbonyl groups could increase its solubility in polar solvents.


Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 4-(3-(methoxycarbonyl)-4-nitro-1h-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of various biologically active compounds. For instance, Kong et al. (2016) synthesized a related compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, using a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate. This compound is crucial in the production of drugs like crizotinib (Kong et al., 2016).

Richter et al. (2009) worked on the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to a compound with a 1-methyl-1H-pyrazol-5-yl substituent. The structural analysis of this compound revealed a dihedral angle formed by the plane of the pyrazole ring and the piperidine ring, which is crucial for understanding its chemical properties (Richter et al., 2009).

Chemical Synthesis Optimization

The compound also plays a key role in the synthesis of Vandetanib, an anti-cancer drug. Wang et al. (2015) outlined a synthetic route for tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib's synthesis. The process involves acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang et al., 2015).

Safety And Hazards

As with any chemical, handling this compound would require appropriate safety precautions. The MSDS (Material Safety Data Sheet) for this compound would provide detailed information about its hazards and recommended handling procedures.


Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the discovery of new reactions, the development of new analytical techniques, or the identification of new biological targets.


Please note that this is a general analysis based on the structure of the compound and does not include specific information about “tert-Butyl 4-(3-(methoxycarbonyl)-4-nitro-1h-pyrazol-1-yl)piperidine-1-carboxylate”. For more detailed information, you would need to consult the primary literature or contact a specialist in this field.


properties

IUPAC Name

tert-butyl 4-(3-methoxycarbonyl-4-nitropyrazol-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O6/c1-15(2,3)25-14(21)17-7-5-10(6-8-17)18-9-11(19(22)23)12(16-18)13(20)24-4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUUDXBMYINAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C(=N2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201112430
Record name 1-Piperidinecarboxylic acid, 4-[3-(methoxycarbonyl)-4-nitro-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201112430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(3-(methoxycarbonyl)-4-nitro-1h-pyrazol-1-yl)piperidine-1-carboxylate

CAS RN

1287670-36-3
Record name 1-Piperidinecarboxylic acid, 4-[3-(methoxycarbonyl)-4-nitro-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287670-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[3-(methoxycarbonyl)-4-nitro-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201112430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Inami, T Mizutani, J Watanabe, H Hayashida… - Bioorganic & Medicinal …, 2023 - Elsevier
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical molecule in Toll-like receptor/interleukin-1 receptor signaling and an attractive therapeutic target for a wide range of …
Number of citations: 3 www.sciencedirect.com

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